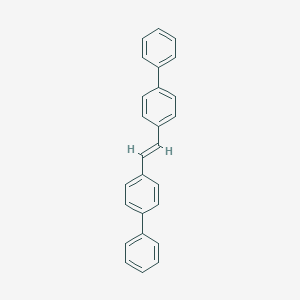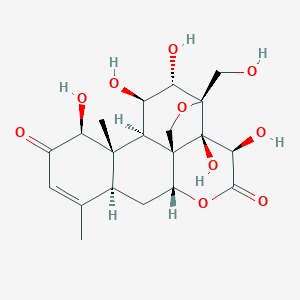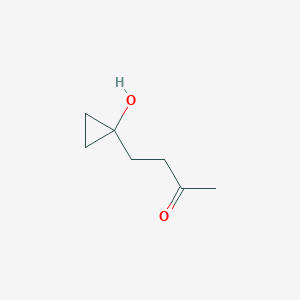
4-(1-Hydroxycyclopropyl)-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Hydroxycyclopropyl)-2-butanone, also known as HCPCB, is a cyclic ketone that has been of interest to scientists due to its potential applications in the field of medicinal chemistry. This molecule has been found to possess unique properties that make it a promising candidate for the development of new drugs and therapies.
Applications De Recherche Scientifique
4-(1-Hydroxycyclopropyl)-2-butanone has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of new anticancer drugs.
Mécanisme D'action
The mechanism of action of 4-(1-Hydroxycyclopropyl)-2-butanone is not yet fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition may lead to the death of cancer cells and the prevention of tumor growth.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the activity of certain enzymes that are involved in the production of inflammatory cytokines, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(1-Hydroxycyclopropyl)-2-butanone is its ability to inhibit the growth of cancer cells in vitro. This makes it a valuable tool for researchers who are studying the mechanisms of cancer cell growth and proliferation. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound may have different effects on different types of cancer cells, making it difficult to generalize its effects across different types of cancer.
Orientations Futures
There are a number of future directions for the study of 4-(1-Hydroxycyclopropyl)-2-butanone. One area of research that is of particular interest is the development of new drugs and therapies based on this compound. Researchers are currently exploring the use of this compound as a potential treatment for a variety of different diseases, including cancer and inflammatory diseases. Additionally, future studies may focus on the development of new synthesis methods for this compound, as well as the optimization of existing methods to improve yield and efficiency.
Méthodes De Synthèse
The synthesis of 4-(1-Hydroxycyclopropyl)-2-butanone can be achieved through a multistep process that involves the use of various reagents and catalysts. One of the most commonly used methods for synthesizing this compound involves the reaction of 1,3-cyclohexadiene with ethyl vinyl ketone in the presence of a palladium catalyst. This reaction results in the formation of a cyclopropane ring, which is then oxidized to form this compound.
Propriétés
Numéro CAS |
139963-69-2 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
4-(1-hydroxycyclopropyl)butan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6(8)2-3-7(9)4-5-7/h9H,2-5H2,1H3 |
Clé InChI |
LOPFTQZDHHEGJW-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC1(CC1)O |
SMILES canonique |
CC(=O)CCC1(CC1)O |
Synonymes |
2-Butanone, 4-(1-hydroxycyclopropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



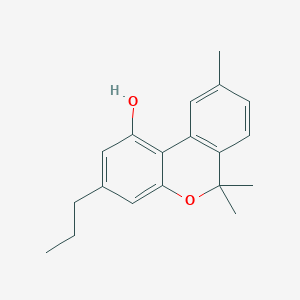
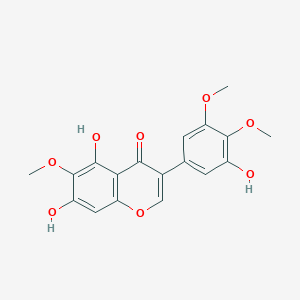
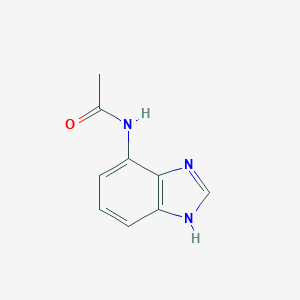
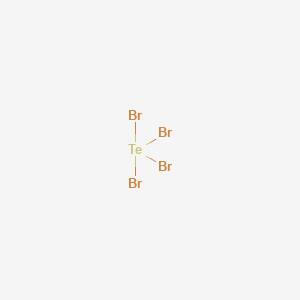
![(2R,3R,4R,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S,6S)-2-[(4-methoxyphenyl)methoxy]-6-methyl-3,5-bis(phenylmethoxy)oxan-4-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol](/img/structure/B162205.png)
![14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine](/img/structure/B162206.png)
![5,11,17,23-Tetratert-butyl-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene](/img/structure/B162207.png)
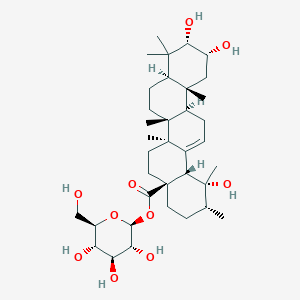
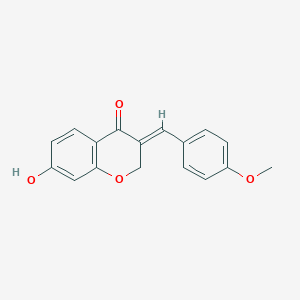
![(6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate](/img/structure/B162219.png)
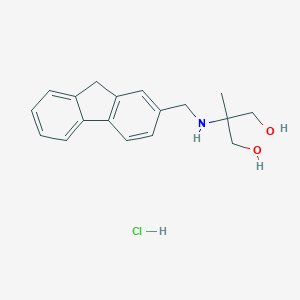
![7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B162223.png)
